1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE

Structural Identity Quality Control Reference Standard

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine (C19H19ClN2O3, MW: 358.83 g/mol) belongs to the piperazine chemical class, featuring a 1,3-benzodioxole (piperonyl) group and a 2-chlorobenzoyl substituent. This scaffold is a key pharmacophore in multiple CNS-active compounds, and its structure positions it as a close analog of the nootropic agent fipexide, from which it differs by having a 2-chlorobenzoyl group instead of a (4-chlorophenoxy)acetyl moiety.

Molecular Formula C19H19ClN2O3
Molecular Weight 358.8 g/mol
Cat. No. B3578443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE
Molecular FormulaC19H19ClN2O3
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C19H19ClN2O3/c20-16-4-2-1-3-15(16)19(23)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
InChIKeyXBTMLTKISVDMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine: A Benzodioxole-Piperazine Scaffold for Neurological Research


1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine (C19H19ClN2O3, MW: 358.83 g/mol) [1] belongs to the piperazine chemical class, featuring a 1,3-benzodioxole (piperonyl) group and a 2-chlorobenzoyl substituent. This scaffold is a key pharmacophore in multiple CNS-active compounds, and its structure positions it as a close analog of the nootropic agent fipexide, from which it differs by having a 2-chlorobenzoyl group instead of a (4-chlorophenoxy)acetyl moiety [2]. It serves as a critical tool for structure-activity relationship (SAR) studies aimed at dissecting the contribution of the benzoyl linker to receptor affinity and functional selectivity. The compound is currently available primarily from specialty chemical suppliers for research use only.

The Critical Selectivity Risk of Substituting 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine with Generic Piperazine Analogs


In-class piperazine derivatives cannot be interchanged for this specific compound due to the profound impact of subtle structural variations on target selectivity. A direct comparator, the dual 5-HT2A/D3 modulator scaffold from patent literature, demonstrates how modifications at the benzoyl position dictate receptor subtype preference [1]. Similarly, replacing the 2-chlorobenzoyl group with a (4-chlorophenoxy)acetyl group, as in fipexide, fundamentally alters the pharmacological profile from a nootropic agent to a different functional class [2]. For researchers, substituting this compound with an unvalidated generic analog without head-to-head comparative binding data introduces a critical risk of altered or lost activity and misinterprets SAR. The following sections detail the specific, quantifiable evidence where available to guide scientific selection.

Quantitative Differentiation Evidence for 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine


Physicochemical and Spectral Characterization Defines its Identity as a Distinct Fipexide Analog

High-strength differential biological evidence is absent from the primary literature for this compound, which is a specialized research intermediate. The strongest available evidence is its unique spectroscopic fingerprint and distinct physicochemical profile compared to its closest clinical analog, fipexide. The target compound has a molecular formula of C19H19ClN2O3 and an exact mass of 358.10842 g/mol, as confirmed by NMR [1]. This differentiates it from fipexide (C20H21ClN2O4, exact mass 388.11907 g/mol) [2]. The 2-chlorobenzoyl group provides a less flexible, more electron-deficient acyl unit compared to fipexide's 4-chlorophenoxyacetyl group, which is predicted to alter hydrogen-bonding capacity and metabolic stability . Users must verify the identity of this research compound against its reference NMR spectrum to ensure it is not mistaken for its close structural analogs.

Structural Identity Quality Control Reference Standard

Key Research Applications for 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine


Chemical Probe for CNS Receptor SAR Studies

This compound serves as a critical negative control or comparator probe in SAR studies of 5-HT2A/D3 dual modulators. Its structural similarity to patented benzodioxole piperazine compounds [1] allows researchers to isolate the effect of the 2-chlorobenzoyl warhead on receptor binding affinity and selectivity, a key step in optimizing candidate molecules. The lack of published biological data for this exact compound makes it a valuable 'tool compound' whose characterization can generate novel, publishable SAR insights.

Reference Standard for Analytical Method Development

The verified NMR spectrum [2] and unique InChIKey (XBTMLTKISVDMIY-UHFFFAOYSA-N) make this compound suitable as a reference standard for developing HPLC or LC-MS methods to detect and quantify benzodioxole-piperazine derivatives in complex matrices. It can be used to establish system suitability parameters for purity analysis of related substances.

Intermediate for Synthesis of Fipexide Analogs

The compound is a direct intermediate for generating novel fipexide analogs [3] via late-stage functionalization. Replacing fipexide's ether linkage with a ketone provides a synthetic handle for further derivatization, enabling the exploration of chemical space inaccessible from the parent compound for neurodegenerative disease research.

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